4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
3’-Amino-3’-deoxycytidine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-3’-deoxycytidine involves several stepsThis process often requires the use of aryl-oxyamine and other specific reagents .
Industrial Production Methods
Industrial production methods for 3’-Amino-3’-deoxycytidine typically involve enzymatic approaches due to their specificity and efficiency. These methods use mild aqueous reaction conditions, which eliminate the need for handling hazardous wastes .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-3’-deoxycytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of 3’-Amino-3’-deoxycytidine, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
3’-Amino-3’-deoxycytidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Utilized in the production of nucleoside analogues for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3’-Amino-3’-deoxycytidine involves its incorporation into DNA strands during replication. This incorporation inhibits DNA synthesis and induces apoptosis in cancer cells. The compound targets DNA methyltransferases, leading to the inhibition of DNA methylation and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine: A deoxyribonucleoside similar to 3’-Amino-3’-deoxycytidine but with a hydroxyl group at the C2’ position.
5-aza-2’-deoxycytidine: A pyrimidine analogue with potent anticancer properties, often used as a DNA demethylating agent.
Uniqueness
3’-Amino-3’-deoxycytidine is unique due to its specific targeting of indolent lymphoid malignancies and its ability to induce apoptosis through the inhibition of DNA synthesis. Its broad antitumor activity and potential for use in various therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-7(15)6(11)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKHTBSBVGAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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